molecular formula C13H10N2O6 B14624025 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene) CAS No. 56207-31-9

1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)

Cat. No.: B14624025
CAS No.: 56207-31-9
M. Wt: 290.23 g/mol
InChI Key: XPTMVGRRTDQNNT-UHFFFAOYSA-N
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Description

Bis(2-nitrophenoxy)methane is an organic compound characterized by the presence of two nitrophenoxy groups attached to a central methane unit

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-nitrophenoxy)methane can be synthesized through the reaction of 2-nitrophenol with formaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

2C6H4(NO2)OH+CH2OC6H4(NO2)OCH2OC6H4(NO2)+H2O2 \text{C}_6\text{H}_4(\text{NO}_2)\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{OCH}_2\text{OC}_6\text{H}_4(\text{NO}_2) + \text{H}_2\text{O} 2C6​H4​(NO2​)OH+CH2​O→C6​H4​(NO2​)OCH2​OC6​H4​(NO2​)+H2​O

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis(2-nitrophenoxy)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Bis(2-aminophenoxy)methane.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-nitrophenoxy)methane has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2-nitrophenoxy)methane exerts its effects is primarily through its ability to participate in electron transfer processes. The nitro groups are electron-withdrawing, which can influence the reactivity of the compound in various chemical reactions. In nonlinear optics, the compound’s structure allows for efficient second harmonic generation due to its ability to polarize light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-nitrophenoxy)methane is unique due to the ortho positioning of the nitro groups, which can lead to distinct steric and electronic effects compared to its para-substituted analogs. This positioning can influence its reactivity and suitability for specific applications in materials science and catalysis.

Properties

IUPAC Name

1-nitro-2-[(2-nitrophenoxy)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTMVGRRTDQNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553149
Record name 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56207-31-9
Record name 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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